molecular formula C12H22O6 B1345476 Bis(2-methylpropyl) 2,3-dihydroxybutanedioate CAS No. 4054-82-4

Bis(2-methylpropyl) 2,3-dihydroxybutanedioate

Cat. No.: B1345476
CAS No.: 4054-82-4
M. Wt: 262.3 g/mol
InChI Key: ONZOGXRINCURBP-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl) 2,3-dihydroxybutanedioate, also known as diisobutyl tartrate, is an organic compound with the molecular formula C12H22O6 and a molecular weight of 262.3 g/mol . This compound is a derivative of tartaric acid and is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-methylpropyl) 2,3-dihydroxybutanedioate can be synthesized through the esterification of tartaric acid with isobutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of tartaric acid to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl) 2,3-dihydroxybutanedioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Bis(2-methylpropyl) 2,3-dihydroxybutanedioate has versatile applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(2-methylpropyl) 2,3-dihydroxybutanedioate involves its interaction with molecular targets through its ester and hydroxyl groups. These functional groups allow the compound to participate in various biochemical pathways, including ester hydrolysis and oxidation-reduction reactions. The specific pathways and molecular targets depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-methylpropyl) 2,3-dihydroxybutanedioate is unique due to its isobutyl groups, which impart different steric and electronic properties compared to other tartrate esters. These properties can influence its reactivity and suitability for specific applications .

Properties

IUPAC Name

bis(2-methylpropyl) 2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-7(2)5-17-11(15)9(13)10(14)12(16)18-6-8(3)4/h7-10,13-14H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZOGXRINCURBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(C(C(=O)OCC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942675
Record name Bis(2-methylpropyl) 2,3-dihydroxybutanedioate
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Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4054-82-4, 2050-63-7
Record name 1,4-Bis(2-methylpropyl) 2,3-dihydroxybutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4054-82-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-methylpropyl) 2,3-dihydroxybutanedioate
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Record name NSC51578
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Record name Bis(2-methylpropyl) 2,3-dihydroxybutanedioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisobutyl tartrate
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Record name Diisobutyl tartrate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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